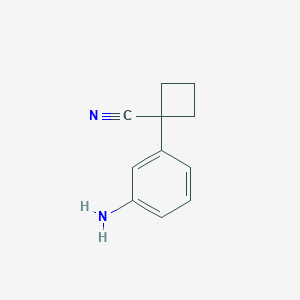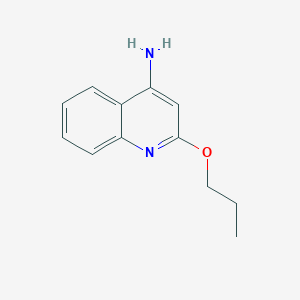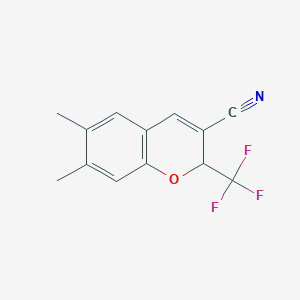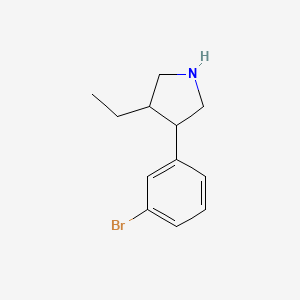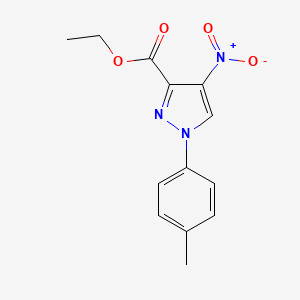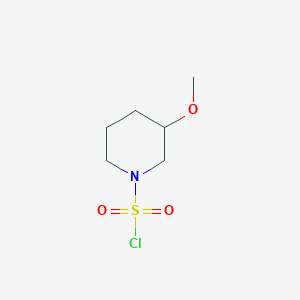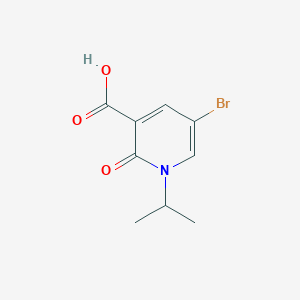
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to isolate the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized pyridine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.
5-Chloro-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
5-Fluoro-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid: The presence of a fluorine atom may enhance its stability and biological activity.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)11-4-6(10)3-7(8(11)12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
MQHWBOPEQCVHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13216071.png)
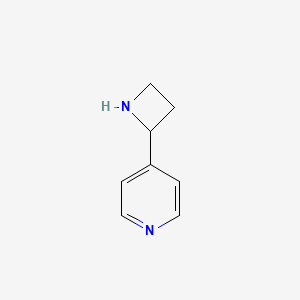

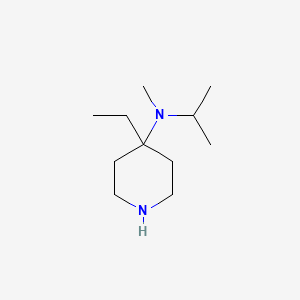
![1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B13216098.png)
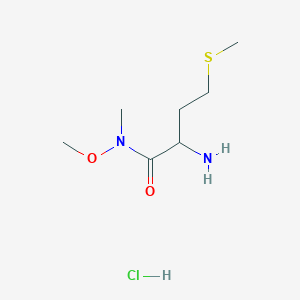
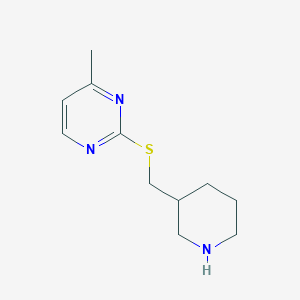
![2-(Propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216118.png)
